molecular formula C21H21N5O3 B2553006 N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2034340-54-8

N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2553006
CAS No.: 2034340-54-8
M. Wt: 391.431
InChI Key: KKMRSLYJVXSJQP-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide and its analogs have been explored in various research contexts due to their chemical structure, which is conducive to modification and application in drug development. The compound belongs to a class of chemicals that include azetidines and triazoles, known for their potential biological activities.

Chemical Synthesis and Modification : Azetidines, including those similar to the specified compound, have been synthesized for studies on their metabolism and mode of action. Techniques such as reductive dehalogenation have been employed for the synthesis of related compounds with high specificity (Latli & Casida, 1995). Additionally, the azetidine core has been utilized in the synthesis of β-lactam antibiotics, highlighting its utility in producing key intermediates for antibiotic production (Cainelli et al., 1998).

Antibacterial Potential : Research into the antibacterial potential of monocyclic β-lactams containing azetidine moieties has shown promising results. These compounds, including derivatives of azetidine, have been synthesized and tested against various microorganisms, demonstrating significant antibacterial activities and contributing to the understanding of structure-activity relationships (Parvez et al., 2010).

Antimicrobial Activity : Aza-beta lactam and tetrazole derivatives bearing the imidazo[2,1-b]benzothiazole moiety, similar in structure to the specified compound, have been prepared and evaluated for their antimicrobial properties. These studies contribute to the development of new drugs with potential antimicrobial efficacy (Al-Sultani & Al-lami, 2021).

Anti-Inflammatory and Analgesic Activities : Synthesis and evaluation of derivatives, including N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides, have demonstrated potential anti-inflammatory and analgesic activities. These studies highlight the importance of structural modifications in enhancing biological activity and developing new therapeutic agents (Rani et al., 2014).

Properties

IUPAC Name

N-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-15(27)22-17-9-7-16(8-10-17)21(28)25-12-19(13-25)26-11-18(23-24-26)14-29-20-5-3-2-4-6-20/h2-11,19H,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRSLYJVXSJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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